6-Bromo-3-(difluoromethyl)pyridin-2-amine
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Overview
Description
6-Bromo-3-(difluoromethyl)pyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)pyridin-2-amine typically involves the bromination of 3-(difluoromethyl)pyridin-2-amine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is catalyzed by palladium and proceeds under mild conditions, making it suitable for the synthesis of various heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)pyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)pyridin-2-amine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Biological Studies: To investigate the biological activity of pyridine derivatives.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
6-Bromo-3-(difluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C6H5BrF2N2 |
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Molecular Weight |
223.02 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H,(H2,10,11) |
InChI Key |
YRQSNDBGPPZRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)N)Br |
Origin of Product |
United States |
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